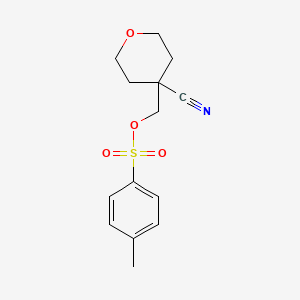

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Description

“(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate” is a sulfonate ester derivative characterized by a tetrahydro-2H-pyran ring substituted with a cyano group at the 4-position. The methylbenzenesulfonate (tosyl) group acts as a leaving group, making this compound highly reactive in nucleophilic substitution reactions. Such sulfonate esters are widely employed in organic synthesis, particularly in alkylation and cross-coupling reactions, due to their stability and predictable reactivity.

Properties

IUPAC Name |

(4-cyanooxan-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-12-2-4-13(5-3-12)20(16,17)19-11-14(10-15)6-8-18-9-7-14/h2-5H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWCHQMTCOQLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran derivatives with cyanide and methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

Formation of Tetrahydropyran Derivative: The starting material, tetrahydropyran, is first converted into its derivative form.

Cyanation: The derivative is then treated with a cyanide source to introduce the cyano group.

Sulfonation: Finally, the cyano derivative is reacted with methylbenzenesulfonic acid to produce the final product.

Chemical Reactions Analysis

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The sulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carbonyl compounds such as ketones and aldehydes.

Reduction: Amines, specifically primary amines.

Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfonate group can serve as a leaving group in nucleophilic substitution reactions. These interactions can modulate biological processes and lead to the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate” can be contextualized by comparing it to analogous sulfonate esters. Below is a detailed analysis based on similarity metrics and structural features derived from computational and experimental studies:

Table 1: Structural and Functional Comparison of Sulfonate Esters

Key Findings:

Electron-Withdrawing Effects: The cyano group in the target compound significantly increases the electrophilicity of the adjacent methylene carbon compared to non-cyano analogs like (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (similarity score 0.64). This makes the former more reactive in SN2 reactions .

Ring System Influence : The piperidine-based analog (CAS 166815-96-9, similarity 0.87) demonstrates how heterocyclic ring systems with protective groups (e.g., Boc) are tailored for stability in multi-step syntheses, contrasting with the pyran-based target compound’s focus on reactivity .

Industrial Relevance : Butyl tosylate (CAS 778-28-9, similarity 0.63) highlights the trade-off between simplicity and functionality; its lower complexity suits large-scale applications, whereas the target compound’s specialized structure caters to niche synthetic challenges .

Biological Activity

The compound (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C14H17NO4S

- Molecular Weight : 295.35 g/mol

- CAS Number : 97986-34-0

Biological Activity Overview

The biological activity of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate can be summarized as follows:

-

Cannabinoid Receptor Affinity :

- A study indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant affinity for cannabinoid receptors, particularly CB1. The compound showed a binding affinity (K(i)) of approximately 62 nM for CB1 receptors, suggesting potential applications in neuropharmacology and pain management .

- Selectivity for Translocator Protein (TSPO) :

- Apoptosis-Inducing Properties :

Case Study 1: Neuropharmacological Applications

A study aimed at developing radioligands for PET imaging utilized a series of tetrahydro-2H-pyran derivatives, including the compound . The results highlighted its potential as a tracer for studying CB1 receptor dynamics in vivo, which could advance understanding of cannabinoid signaling pathways in the brain .

Case Study 2: Cancer Research

In vitro studies have illustrated that compounds containing the tetrahydro-2H-pyran moiety can induce apoptosis in cancer cell lines through modulation of BCL-2 pathways. This opens avenues for further investigation into their use as chemotherapeutic agents .

Research Findings

Q & A

Q. What are the key synthetic steps for preparing (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate?

The synthesis typically involves sulfonylation of the alcohol precursor, (4-cyanotetrahydro-2H-pyran-4-yl)methanol, using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to activate the reaction. The intermediate alcohol is generated via nucleophilic substitution or oxidation of a tetrahydropyran derivative. Purification is achieved using column chromatography (SiO₂, eluent optimized for polarity) to isolate the tosylate product .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : The cyan group (-CN) appears as a distinct singlet at ~110–120 ppm in 13C NMR. The tosyl group’s methyl protons resonate at ~2.4 ppm (singlet, 3H) in 1H NMR, while aromatic protons of the tosyl moiety appear as two doublets (~7.3–7.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with an expected m/z of 257.31 (C₁₄H₁₇NO₃S).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to hydrolysis due to the sulfonate ester group. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane or DMF). Degradation products can be monitored via TLC or LC-MS. Organic degradation rates increase with temperature, so avoid prolonged exposure to heat (>40°C) .

Q. What safety protocols are recommended for laboratory handling?

- Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Waste disposal must follow institutional guidelines for sulfonate esters, which may require neutralization before disposal .

Advanced Research Questions

Q. How can competing reaction pathways during sulfonylation be minimized?

Competing oxidation or over-sulfonation can be mitigated by:

- Temperature Control : Maintain the reaction at 0–5°C during tosyl chloride addition.

- Stoichiometric Optimization : Use a 1.1–1.3 molar ratio of tosyl chloride to alcohol precursor.

- Byproduct Monitoring : Employ LC-MS or in-situ IR to detect intermediates like sulfonic acids .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the cyan group on sulfonate ester stability. Molecular dynamics simulations predict solvation effects in polar aprotic solvents (e.g., DMF), influencing reaction kinetics .

Q. How can spectroscopic contradictions (e.g., unexpected NMR shifts) be resolved?

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydropyran moiety).

- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm assignments.

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace electronic environments .

Q. What strategies optimize its use as a leaving group in nucleophilic substitutions?

The tosyl group’s electron-withdrawing nature enhances leaving-group ability. Reactivity can be tuned by:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Counterion Effects : Use tetrabutylammonium fluoride (TBAF) to enhance nucleophilicity in SN2 reactions.

- Kinetic Profiling : Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.